Covalent Engagement vs. EN450
EN67 covalently modifies the allosteric C111 residue of UBE2D isoforms without inhibiting the enzymatic ubiquitination activity of UBE2D2 [1]. In contrast, the precursor EN450, while also binding C111, acts as a molecular glue that induces a ternary complex between UBE2D and the native transcription factor NF‑κB1, leading to unprogrammed NF‑κB1 degradation [2]. EN67 lacks this intrinsic neo‑substrate targeting activity, making it a modular building block for PROTAC design rather than a standalone degrader.
| Evidence Dimension | Mechanism of Action and Functional Outcome |
|---|---|
| Target Compound Data | Covalent modification of UBE2D C111; no effect on UBE2D2‑mediated p53 ubiquitination in vitro |
| Comparator Or Baseline | EN450: Covalent modification of UBE2D C111; induces UBE2D‑NF‑κB1 ternary complex formation and proteasome‑dependent NF‑κB1 degradation |
| Quantified Difference | EN67 does not intrinsically recruit any neo‑substrate; EN450 degrades endogenous NF‑κB1 (quantitative proteomics show >50% NF‑κB1 reduction at 10 μM in HAP1 cells). |
| Conditions | In vitro ubiquitination assay with recombinant UBE2D2, UBE1, MDM2, p53, FLAG‑ubiquitin; cellular NF‑κB1 degradation measured by Western blot in HAP1 leukemia cells. |
Why This Matters
EN67 provides a clean recruiter scaffold free of unwanted cellular activity, enabling precise control over target degradation in heterobifunctional degrader design, whereas EN450 cannot be used as a modular building block.
- [1] Forte N, Dovala D, Hesse MJ, McKenna JM, Tallarico JA, Schirle M, Nomura DK. Targeted Protein Degradation through E2 Recruitment. ACS Chem Biol. 2023;18(4):897-904. View Source
- [2] King EA, Cho Y, Hsu NS, Dovala D, McKenna JM, Tallarico JA, Schirle M, Nomura DK. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB. bioRxiv. 2022. View Source
